molecular formula C19H21BrN2O4S B2512437 Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235299-27-0

Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2512437
CAS No.: 1235299-27-0
M. Wt: 453.35
InChI Key: JJQNNIIFATUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C 19 H 21 BrN 2 O 4 S and a molecular weight of 453.4 g/mol . This piperidine-based sulfonamide features a unique structure that integrates a 2-bromophenylsulfonamido moiety, a design motif found in advanced pharmaceutical research. Compounds with similar structural features, particularly arylsulfonamides, are of significant interest in medicinal chemistry for their potential as inhibitors of metalloproteases, such as ADAMTS enzymes . These enzymes are implicated in various disease pathways, including coronary heart disease and osteoarthritis, making inhibitors valuable tools for probing disease mechanisms and validating new therapeutic targets . The specific stereochemistry and functional groups of this compound make it a sophisticated intermediate for researchers developing and optimizing selective enzyme inhibitors. It is intended for use in assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl 4-[[(2-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c20-17-8-4-5-9-18(17)27(24,25)21-14-15-10-12-22(13-11-15)19(23)26-16-6-2-1-3-7-16/h1-9,15,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQNNIIFATUFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenylsulfonamido Group: This step involves the reaction of the piperidine derivative with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenylsulfonamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylsulfonamido derivatives.

Scientific Research Applications

Biological Activities

Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate exhibits several biological activities that make it a candidate for various therapeutic applications:

3.1 Anticancer Activity
Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of piperidine compounds can inhibit tumor growth through apoptosis induction and cell cycle arrest .

3.2 Anti-inflammatory Effects
The sulfonamide group in this compound may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have indicated that it can reduce levels of TNF-alpha and IL-6 in activated macrophages .

3.3 Neurological Applications
Piperidine derivatives are known to interact with neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential use in treating neurological disorders such as depression and anxiety .

Case Studies

Several studies have explored the applications of phenyl piperidine derivatives:

4.1 Study on Anticancer Properties
In a recent study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various piperidine derivatives and tested their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives, including those similar to this compound, exhibited significant cytotoxicity .

4.2 Study on Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of sulfonamide-containing compounds. The study revealed that these compounds could effectively inhibit NF-kB signaling pathways, reducing inflammation in animal models .

Mechanism of Action

The mechanism of action of Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenylsulfonamido group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

The compound shares a piperidine-1-carboxylate backbone with several analogs, but differences in substituents significantly influence its properties and biological activity. Key analogs include:

Table 1: Structural Comparison of Piperidine-1-Carboxylate Derivatives
Compound Name (CAS No.) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Similarity Score
Target Compound Phenyl ester, 2-bromophenylsulfonamido-methyl Not provided Not provided Reference
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (916078-39-2) Methyl ester, hydroxymethyl C8H15NO3 173.2 0.54
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate HCl (391248-14-9) Fluorenylmethyl ester, aminomethyl (hydrochloride salt) C22H25ClN2O2 392.9 0.54
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (173943-92-5) Ethyl ester, hydroxy and 2-hydroxyethylphenyl C17H25NO4 307.4 0.53
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate (1234808-56-0) Phenyl ester, 5-chloro-2-methoxybenzamido-methyl C21H23ClN2O4 402.9 Not provided
Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (1235102-94-9) Methyl ester, methylthiophenyl-linked oxoacetamido C17H23N3O4S 365.4 Not provided
Key Observations:

The methylthio group in 1235102-94-9 may enhance metabolic stability compared to bromine, which is prone to oxidative dehalogenation .

Biological Activity Implications :

  • The 2-bromophenylsulfonamido moiety in the target compound may mimic sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase or PDEδ inhibitors), as seen in PROTACs targeting lipid metabolism .
  • The 5-chloro-2-methoxybenzamido group in 1234808-56-0 could offer improved selectivity for aromatic hydrocarbon receptor (AhR) targets due to electron-withdrawing substituents .

Synthetic Accessibility :

  • Synthesis of the target compound likely follows routes similar to tert-butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate (compound 5 in ), involving sulfonamide coupling and esterification .
  • Fluorinated analogs (e.g., benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate in ) require specialized fluorination steps, which are unnecessary for the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison
Property Target Compound 1234808-56-0 (Chloro-methoxy analog) 1235102-94-9 (Methylthio analog)
Molecular Weight ~420–450 (estimated) 402.9 365.4
LogP (Lipophilicity) High (due to bromine) Moderate (Cl and OCH3 balance) Moderate (S-containing group)
Metabolic Stability Moderate (Br susceptible) High (Cl and OCH3 resist oxidation) High (S-resistance)
Synthetic Complexity High (sulfonamide coupling) Moderate (amide coupling) Moderate (oxoacetamido linkage)

Research and Application Insights

  • PROTAC Development : The sulfonamido group in the target compound may enhance binding to PDEδ, a lipid metabolism regulator, as demonstrated in ’s PROTACs .
  • Selectivity Challenges : Bromine’s size and electronegativity might reduce off-target effects compared to smaller halogens (e.g., chlorine in 1234808-56-0) but increase toxicity risks .
  • Future Directions : Structural optimization could focus on replacing bromine with metabolically stable groups (e.g., trifluoromethoxy, as in ) while retaining target affinity .

Biological Activity

Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20BrN1O3SC_{17}H_{20}BrN_{1}O_{3}S, with a molecular weight of approximately 396.32 g/mol. The compound features a piperidine ring, which is known for its versatility in medicinal chemistry.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, the sulfonamide moiety may enhance binding affinity to target proteins due to its ability to form hydrogen bonds and engage in ionic interactions.

Enzymatic Inhibition

Studies have shown that derivatives of sulfonamide compounds can act as inhibitors for enzymes such as ADAMTS7, which plays a role in extracellular matrix remodeling. For example, a related sulfonamide exhibited an IC50 value of 50 ± 20 µM against ADAMTS7, demonstrating significant inhibitory potential .

Anticancer Activity

Recent investigations into the anticancer properties of phenylpiperidine derivatives have revealed promising results. In vitro assays showed that compounds similar to this compound can inhibit cell viability in various cancer cell lines. For instance, a related compound demonstrated IC50 values of 31.5 µM in ovarian cancer cells .

Neuropharmacological Effects

The piperidine scaffold is often associated with neuropharmacological activity. Compounds with similar structures were found to exhibit affinity for serotonin receptors (5-HT2A) and dopamine receptors (D1, D2), indicating potential applications in treating psychiatric disorders . The selectivity for these receptors suggests that the compound may have a favorable side effect profile compared to classical antipsychotics.

Case Studies

  • Inhibition Studies : A study evaluating the inhibition of MAGL (Monoacylglycerol lipase) found that certain derivatives exhibited low nanomolar IC50 values, indicating potent inhibition . This suggests that phenylpiperidine derivatives could be explored further for their effects on lipid metabolism and related disorders.
  • Antiproliferative Activity : Another study assessed the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines, noting significant inhibition in cells overexpressing MAGL . This highlights the therapeutic potential of modifying the piperidine structure to enhance anticancer activity.

Data Tables

CompoundTarget EnzymeIC50 (µM)Biological Activity
This compoundADAMTS750 ± 20Inhibitor
Related Compound AMAGL0.84Inhibitor
Related Compound BOVCAR-3 Cells31.5Antiproliferative

Q & A

Q. What are the optimal synthetic routes for Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives and acylating agents. Key steps include:

  • Nucleophilic substitution : Reacting 4-aminomethylpiperidine with 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to form the sulfonamide intermediate.
  • Esterification : Coupling the intermediate with phenyl chloroformate under reflux conditions.
    Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide formation yields .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR track reaction progress and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR confirm substituent positions and sulfonamide bond formation. For example, the sulfonamide proton appears as a singlet near δ 8.5 ppm .
  • X-ray crystallography : Resolves conformational preferences (e.g., chair vs. boat piperidine ring) and validates stereochemistry .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+^+ at m/z 495.02 for C19 _{19}H20 _{20}BrN2 _2O4 _4S) .

Q. How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC50 _{50} values quantify potency .
  • Receptor binding studies : Radiolabeled ligands (e.g., 3H^3H-ligands) determine binding affinity (Kd _d) in membrane preparations .
  • Cellular viability assays : MTT or resazurin assays evaluate cytotoxicity in relevant cell lines (e.g., cancer, neuronal) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Substituent variation : Replace the 2-bromo group with electron-withdrawing (e.g., -CF3 _3) or donating (-OCH3 _3) groups to modulate sulfonamide reactivity .
  • Piperidine modification : Introduce fluorination at the 3-position (as in fluorinated analogs) to enhance metabolic stability .
  • Bioisosteric replacement : Swap the phenyl carboxylate with heteroaryl groups (e.g., pyridine) to improve solubility .

Q. What computational methods predict this compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., sulfonamide bond formation barriers) and transition states .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., COX-2 inhibition) .
  • Molecular dynamics (MD) : Simulates ligand-receptor interactions over time to assess stability (e.g., RMSD < 2 Å over 100 ns) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting assay reproducibility .
  • Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., fixed IC50 _{50} measurement conditions) .
  • Orthogonal validation : Confirm activity with complementary assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What crystallographic insights reveal conformational dynamics relevant to biological activity?

Methodological Answer:

  • Temperature-dependent crystallography : Captures piperidine ring puckering (e.g., chair-to-chair inversion) at varying temperatures .
  • Halogen bonding analysis : Maps interactions between the 2-bromo group and protein residues (e.g., Br···O distances < 3.5 Å) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., sulfonamide H-bonding) driving crystal packing .

Q. Which strategies optimize large-scale synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve yield (e.g., 80% yield at 0.5 mL/min flow rate) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.